

A Technical Guide to 4-Methylanisole-d4: Physical Properties and Spectral Data

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Compound of Interest

Compound Name: 4-Methylanisole-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated aromatic compound, **4-Methylanisole-d4**. Due to the limited availability of experimental data for the deuterated species, this guide also includes comparative data for the non-deuterated analog, 4-Methylanisole, to provide a robust reference point. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

The physical properties of **4-Methylanisole-d4** are summarized in the table below. For properties where specific data for the deuterated compound is not readily available, the data for the non-deuterated analog is provided for reference, as significant deviations are not expected.

Property	4-Methylanisole-d4	4-Methylanisole (for reference)
Molecular Formula	C ₈ D ₄ H ₆ O	C ₈ H ₁₀ O
Molecular Weight	126.19 g/mol [1]	122.16 g/mol [2][3]
CAS Number	350818-57-4[1]	104-93-8[2]
Appearance	Clear, colorless liquid	Clear, colorless to slightly yellow liquid
Boiling Point	174 °C	174 - 176 °C
Melting Point	Not available	-32 °C
Density	1.0 g/mL at 25 °C	0.969 g/mL at 25 °C
Refractive Index	Not available	n ₂₀ /D 1.511
Isotopic Purity	98 atom % D	Not applicable

Spectral Data

Detailed spectral data for **4-Methylanisole-d4** is not widely published. Therefore, the following sections provide the spectral data for the non-deuterated 4-Methylanisole. The expected key differences for the deuterated compound are highlighted.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylanisole shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group. In the case of **4-Methylanisole-d4**, where the four aromatic protons are replaced by deuterium, the corresponding signals in the aromatic region would be absent.

¹H NMR Data for 4-Methylanisole (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	d	2H	Ar-H
6.79	d	2H	Ar-H
3.76	s	3H	-OCH ₃
2.28	s	3H	Ar-CH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-Methylanisole displays six distinct signals due to the symmetry of the molecule. The spectrum of **4-Methylanisole-d₄** is expected to be very similar, with minor shifts in the signals of the deuterated carbons due to the isotopic effect.

¹³C NMR Data for 4-Methylanisole (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
157.6	C-OCH ₃
129.8	C-CH ₃
130.0	Ar-C
113.8	Ar-C
55.1	-OCH ₃
20.5	Ar-CH ₃

Mass Spectrometry

The mass spectrum of 4-Methylanisole shows a molecular ion peak (M⁺) at m/z 122. For **4-Methylanisole-d₄**, the molecular ion peak is expected to be shifted to m/z 126, corresponding to the mass of the deuterated molecule.

Mass Spectrometry Data for 4-Methylanisole

m/z	Relative Intensity	Assignment
122	100%	[M] ⁺
107	~50%	[M-CH ₃] ⁺
92	~30%	[M-CH ₂ O] ⁺
77	~40%	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylanisole exhibits characteristic absorption bands for C-H and C-O stretching and aromatic ring vibrations. In the spectrum of **4-Methylanisole-d₄**, the C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Key IR Absorption Bands for 4-Methylanisole

Wavenumber (cm ⁻¹)	Assignment
3030-2950	C-H stretch (aromatic and aliphatic)
1610, 1510	C=C stretch (aromatic ring)
1245	C-O stretch (asymmetric)
1040	C-O stretch (symmetric)
820	C-H bend (para-disubstituted aromatic)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for isotopically labeled compounds are crucial for obtaining high-quality results. The following are generalized methodologies for NMR and mass spectrometry.

NMR Spectroscopy



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Caption: A generalized workflow for acquiring NMR spectra of **4-Methylanisole-d4**.

Mass Spectrometry (Electron Ionization)



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Caption: A typical workflow for obtaining an electron ionization mass spectrum.

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References

- 1. 4-Methoxytoluene-2,3,5,6-D4 | C₈H₁₀O | CID 71309023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylanisole 99 104-93-8 [sigmaaldrich.com]
- 3. 4-Methylanisole | C₈H₁₀O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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